(2-Iodo-5-methoxyphenyl)methanol

cross-coupling palladium catalysis organohalide reactivity

(2-Iodo-5-methoxyphenyl)methanol (CAS 139557-96-3) is the definitive choice for chemists requiring a reactive aryl iodide handle for Pd-catalyzed cross-couplings. Its low C-I bond dissociation energy enables efficient oxidative addition at ambient to mild temperatures, making it superior to bromo or chloro analogs for thermally sensitive substrates. The 5-methoxy group directs acid-catalyzed cyclizations with >90% regioselectivity, and the iodine atom is irreplaceable for radioiodination in SPECT/PET tracer synthesis. Select this specific halogen-methoxy pattern to ensure reaction success, regiochemical fidelity, and analytical traceability.

Molecular Formula C8H9IO2
Molecular Weight 264.06 g/mol
Cat. No. B12953678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Iodo-5-methoxyphenyl)methanol
Molecular FormulaC8H9IO2
Molecular Weight264.06 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)I)CO
InChIInChI=1S/C8H9IO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3
InChIKeyAYLPYLQTOJCHSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (2-Iodo-5-methoxyphenyl)methanol CAS 139557-96-3 | Technical Specifications & Procurement


(2-Iodo-5-methoxyphenyl)methanol (CAS 139557-96-3), also known as 2-iodo-5-methoxybenzyl alcohol, is an aromatic organoiodine compound with the molecular formula C₈H₉IO₂ and a monoisotopic mass of 263.96472 Da [1]. It is a substituted benzyl alcohol featuring an iodine atom at the ortho position and a methoxy group at the meta position relative to the hydroxymethyl group. This compound is primarily utilized as a research intermediate and building block in organic synthesis, particularly in cross-coupling reactions where the iodine atom serves as a reactive handle for palladium-catalyzed transformations . The presence of the electron-donating methoxy group modulates the electronic properties of the aromatic ring, influencing both the reactivity of the iodine substituent and the overall stability of the molecule. Standard commercial specifications include purity of 95-98%, with storage typically recommended at room temperature to 0°C depending on vendor protocols .

Why (2-Iodo-5-methoxyphenyl)methanol Cannot Be Replaced by Its Bromo or Chloro Analogs


The specific substitution pattern and halogen identity of (2-Iodo-5-methoxyphenyl)methanol are critical for its performance in synthetic applications. The ortho-iodo substitution provides a reactivity profile in cross-coupling reactions that is fundamentally different from its bromo (2-bromo-5-methoxyphenyl)methanol, CAS 150192-39-5) or chloro analogs. The carbon-iodine bond (C-I) exhibits a lower bond dissociation energy (~50-65 kcal/mol for aryl iodides) compared to carbon-bromine (~65-80 kcal/mol) and carbon-chlorine (~80-95 kcal/mol) bonds, making the iodo derivative significantly more reactive in oxidative addition steps with palladium(0) catalysts [1]. Furthermore, the 5-methoxy group exerts an electron-donating effect that stabilizes reaction intermediates and influences regioselectivity in subsequent transformations. Interchanging this compound with a bromo or chloro analog without adjusting reaction conditions would lead to incomplete conversion, altered regioselectivity, or reaction failure, particularly in time-sensitive or multi-step synthetic sequences where the halogen's leaving group ability dictates the overall yield and purity of downstream products [2].

(2-Iodo-5-methoxyphenyl)methanol: Quantitative Evidence for Differentiated Procurement


Reactivity Differentiation: Aryl Iodide vs. Aryl Bromide in Cross-Coupling Efficiency

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, aryl iodides demonstrate superior reactivity compared to aryl bromides, particularly under mild conditions. The carbon-iodine bond in (2-iodo-5-methoxyphenyl)methanol undergoes oxidative addition to Pd(0) catalysts with significantly lower activation energy than the carbon-bromine bond in (2-bromo-5-methoxyphenyl)methanol. While direct head-to-head comparison data for the exact benzyl alcohol derivatives in identical assays is limited in the open literature, class-level inference from systematic studies of aryl halides establishes a clear reactivity hierarchy: Ar-I > Ar-Br >> Ar-Cl. A study of Suzuki-Miyaura cross-couplings employing [Pd(PPh₃)₄] revealed that aryl iodides exhibit distinct reactivity nuances at lower temperatures compared to aryl bromides, which often require elevated temperatures, stronger bases, or specialized ligands to achieve comparable conversion [1]. The 5-methoxy substituent further modulates this reactivity by increasing electron density on the aromatic ring, which can enhance the nucleophilicity of the aryl group in transmetallation steps . This translates to faster reaction kinetics and the potential for lower catalyst loadings when the iodo derivative is selected over the bromo analog.

cross-coupling palladium catalysis organohalide reactivity

Electronic Modulation: Methoxy Group Directing Effects in Sequential Functionalization

The 5-methoxy substituent on (2-iodo-5-methoxyphenyl)methanol provides critical electronic modulation that influences both the reactivity of the iodine atom and the regioselectivity of subsequent transformations. The methoxy group is a strong electron-donating group via resonance (+M effect), which increases electron density at the ortho and para positions of the aromatic ring. In the case of (2-iodo-5-methoxyphenyl)methanol, the methoxy group at the 5-position (meta to the hydroxymethyl group, para to the iodine) activates the ring toward electrophilic aromatic substitution at specific positions and influences the oxidative addition step in cross-coupling by altering the electron density at the C-I bond. In contrast, unsubstituted 2-iodobenzyl alcohol lacks this electronic activation, resulting in different reactivity profiles and regioselectivity in subsequent functionalization steps [1]. This electronic effect is particularly important in multi-step synthetic sequences where the methoxy group can be retained as a directing group or later converted to a phenol for further derivatization. For example, in the synthesis of polycyclic aromatic hydrocarbons, the methoxy group in 2-iodo-5-methoxyphenylacetone derivatives enables high regioselectivity (up to 90%) in acid-catalyzed cyclization steps compared to only 33-50% regioselectivity for non-methoxylated analogs [2].

electronic effects regioselectivity organoiodine methoxy substitution

Proven Utility as a Key Intermediate in Pharmaceutical Patent Literature

(2-Iodo-5-methoxyphenyl)methanol and its derivatives appear as key intermediates in multiple pharmaceutical patents and drug discovery programs. The 2-iodo-5-methoxyphenyl scaffold is specifically claimed in patent literature for the synthesis of pharmacologically active agents targeting neurological disorders, metabolic diseases, and oncology . Notably, derivatives incorporating this scaffold have been investigated as potent iodinated radioligands for the peripheral-type benzodiazepine receptor (PBR) in brain imaging. The compound N-(5-fluoro-2-phenoxyphenyl)-N-(2-iodo-5-methoxybenzyl)acetamide (3a), which incorporates the 2-iodo-5-methoxybenzyl moiety derived from the target compound, was designed as a novel iodinated analogue for PBR imaging [1]. This demonstrates the specific utility of the 2-iodo-5-methoxyphenyl substructure in medicinal chemistry applications where the iodine atom enables radiolabeling (e.g., with ¹²⁵I or ¹³¹I) and the methoxy group modulates binding affinity and pharmacokinetic properties. In contrast, the bromo analog (2-bromo-5-methoxyphenyl)methanol lacks the capacity for direct radiolabeling via iodine isotopes, representing a functional limitation that makes it unsuitable for certain imaging and tracer applications.

pharmaceutical intermediate drug synthesis patent literature building block

Molecular Weight and Physicochemical Differentiation for Chromatographic Behavior and Solubility

The replacement of iodine with bromine results in substantial differences in molecular weight and associated physicochemical properties that impact purification, formulation, and handling. (2-Iodo-5-methoxyphenyl)methanol has a molecular weight of 264.06 g/mol and a monoisotopic mass of 263.96472 Da . The bromo analog (2-bromo-5-methoxyphenyl)methanol has a molecular weight of 217.06 g/mol [1]. This difference of approximately 47 g/mol (or ~21% increase in mass) is significant for chromatographic separation, where retention times and resolution between closely related impurities or byproducts will differ. Additionally, the heavier iodine atom increases the compound's density and influences its lipophilicity (LogP). Aryl iodides generally exhibit higher LogP values than their bromo counterparts due to the greater polarizability and hydrophobicity of the iodine atom. The exact mass difference (263.96472 Da for the iodo derivative) also provides a distinct isotopic signature for mass spectrometry identification and quantification, with the characteristic A+2 isotope pattern of iodine (100% relative abundance at M+2 due to ¹²⁷I) enabling unambiguous detection in complex mixtures. For procurement decisions, this means that analytical methods (HPLC retention times, LC-MS parameters, TLC Rf values) developed using the iodo compound cannot be directly transferred to the bromo analog without revalidation.

physicochemical properties chromatography solubility molecular weight

(2-Iodo-5-methoxyphenyl)methanol: Optimal Procurement Scenarios Based on Differentiated Evidence


Palladium-Catalyzed Cross-Coupling Reactions Requiring Mild Conditions and Fast Kinetics

When designing Suzuki-Miyaura, Heck, or Sonogashira cross-coupling reactions with temperature-sensitive substrates, (2-iodo-5-methoxyphenyl)methanol is the superior choice over its bromo or chloro analogs. The lower C-I bond dissociation energy (~50-65 kcal/mol) enables efficient oxidative addition to Pd(0) catalysts at room temperature or mild heating (40-60°C), whereas the bromo analog typically requires 80-100°C for comparable conversion [1]. This differentiation is critical for reactions involving thermally labile functional groups (e.g., certain heterocycles, protected amino acids, or glycosides) where elevated temperatures would cause decomposition or racemization. Additionally, the enhanced reactivity of the iodo derivative allows for reduced palladium catalyst loadings (often 0.5-2 mol% for Ar-I vs. 2-5 mol% for Ar-Br), translating to cost savings in large-scale syntheses and simplified palladium removal from final products [2].

Synthesis of Polycyclic Aromatic Frameworks Requiring High Regioselective Cyclization

For synthetic routes to polycyclic aromatic hydrocarbons, heteroacenes, or indole-fused tetracyclic systems where regioselective cyclization is paramount, the 5-methoxy substitution pattern of (2-iodo-5-methoxyphenyl)methanol provides decisive advantages. In acid-catalyzed cyclization reactions, the methoxy group directs ring closure with regioselectivity reaching 90%, compared to only 33-50% for non-methoxylated analogs [1]. This reduces the formation of difficult-to-separate regioisomeric byproducts, streamlining purification and improving overall yield. The compound's utility in CuSO₄-catalyzed dual annulation reactions enables modular synthesis of benzofuro-, benzothieno-, and indoloindoles from 2-halobenzyl halides in up to 99% yields, demonstrating its value in the rapid construction of diverse indole-fused heteroacenes with biological or optoelectronic properties [2]. Procurement of the iodo-methoxy derivative is essential for maintaining the regiochemical fidelity of these established synthetic protocols.

Radiopharmaceutical and Molecular Imaging Probe Development

In medicinal chemistry programs targeting the development of SPECT or PET imaging agents, the iodine atom in (2-iodo-5-methoxyphenyl)methanol is functionally irreplaceable. This compound serves as a precursor for radiolabeled ligands such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[¹³¹I]iodo-5-methoxybenzyl)acetamide, which has been investigated as a potent iodinated radioligand for the peripheral-type benzodiazepine receptor (PBR) in brain imaging [1]. The bromo analog cannot undergo direct isotopic exchange or radioiodination via standard methods (e.g., iododestannylation, halogen exchange), rendering it unsuitable for this application class. Furthermore, the 5-methoxy group in this scaffold contributes to the binding affinity and pharmacokinetic profile of the resulting radioligand, making the specific substitution pattern critical for target engagement and imaging contrast. Procurement of (2-iodo-5-methoxyphenyl)methanol is mandatory for any radiopharmaceutical development program requiring iodine-123, iodine-125, or iodine-131 labeling of this pharmacophore.

Analytical Method Development and Quality Control with Distinct MS/HPLC Signatures

For analytical laboratories developing or validating HPLC, LC-MS, or GC-MS methods for process monitoring or impurity profiling, (2-iodo-5-methoxyphenyl)methanol offers a distinct analytical signature that differentiates it from halogen analogs. The molecular weight of 264.06 g/mol and monoisotopic mass of 263.96472 Da [1] places it 47 mass units above the bromo analog (217.06 g/mol) [2], ensuring baseline chromatographic separation under reversed-phase conditions and unambiguous mass spectrometric identification via the characteristic iodine isotopic pattern. This differentiation is critical in quality control of multi-step syntheses where halogen exchange side reactions could generate bromo impurities from bromine-containing reagents. The iodine atom's strong X-ray scattering also enhances crystallographic resolution in single-crystal X-ray diffraction studies, facilitating unambiguous structure determination of intermediates and final products. Procurement of the correct halogen variant ensures analytical traceability and prevents costly method revalidation.

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